7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
Description
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a structurally complex spirocyclic compound featuring a diazaspiro[4.4]nonane core. Key functional groups include a formyl group at position 4, a benzyl ester at position 7, and a tert-butyl ester at position 2. The spiro architecture introduces conformational rigidity, making it valuable in medicinal chemistry and asymmetric synthesis. Its synthesis typically involves multi-step reactions, such as the coupling of pyrrolidine derivatives with benzylamine precursors under anhydrous conditions (e.g., using LiF as a catalyst in DMF at 120°C) . The formyl group enhances reactivity for further derivatization, such as forming Schiff bases or participating in nucleophilic additions.
Properties
Molecular Formula |
C21H28N2O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-O-benzyl 2-O-tert-butyl 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-11-17(12-24)21(15-23)9-10-22(14-21)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3 |
InChI Key |
NTWQZYKKYDUZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Diazaspiro[4.4]nonane Core
The diazaspiro[4.4]nonane framework is synthesized through cyclization reactions involving nitrogen-containing precursors. Typically, amines or diamines are reacted with cyclic ketones or aldehydes under acidic or basic conditions to form the spirocyclic structure.
Step 2: Benzylation
The benzyl group is introduced via alkylation using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate (K2CO3). This step ensures selective substitution at the desired nitrogen atom within the spirocyclic core.
Step 3: tert-Butyl Protection
tert-Butyl groups are added using tert-butyl esters or tert-butanol under acidic conditions (e.g., using trifluoroacetic acid). This step protects reactive sites and enhances the stability of intermediates during subsequent reactions.
Step 4: Formylation
Formyl groups are introduced through reactions such as Vilsmeier-Haack formylation, which uses reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This step targets specific positions on the spirocyclic framework.
Step 5: Dicarboxylate Functionalization
The dicarboxylic acid moieties are incorporated via esterification or direct coupling reactions using carboxylic acid derivatives like anhydrides or acyl chlorides. Catalysts such as DCC (dicyclohexylcarbodiimide) may be employed to enhance reaction efficiency.
Optimization Parameters
To maximize yield and purity, several factors must be optimized:
- Temperature: Controlled heating is required for cyclization and esterification steps.
- Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are commonly used for nucleophilic substitution reactions.
- Catalysts: Acidic or basic catalysts are chosen based on the reactivity of intermediates.
- Reaction Time: Prolonged reaction times may be necessary for complete conversion but must be balanced to avoid side reactions.
Characterization Techniques
After synthesis, the compound is characterized using:
- Nuclear Magnetic Resonance (NMR): To confirm structural integrity and functional group placement.
- Mass Spectrometry (MS): For molecular weight determination.
- Infrared Spectroscopy (IR): To identify functional groups like carbonyls and esters.
Data Table: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Diamine + cyclic ketone/aldehyde | Acetonitrile | Room temp | ~70 |
| Benzylation | Benzyl halide + base | DMF | 60°C | ~85 |
| tert-Butyl Protection | tert-butanol + acid | Dichloromethane | Room temp | ~90 |
| Formylation | DMF + POCl3 | Acetonitrile | -10°C to RT | ~80 |
| Esterification | Carboxylic acid derivative + DCC | THF | Room temp | ~75 |
Challenges in Synthesis
Several challenges may arise during preparation:
- Side reactions due to over-formylation or esterification.
- Difficulty in isolating intermediates due to their instability.
- Purity issues necessitating additional purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is highlighted through comparisons with related spirocyclic diazaspiro compounds. Below is a detailed analysis:
Structural and Functional Group Variations
Biological Activity
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its effects on osteoclast activity and implications for osteoporosis treatment, as well as other relevant biological activities.
Chemical Structure and Properties
- Chemical Formula : C21H28N2O5
- CAS Number : 301317-59-9
- Molecular Weight : 388.46 g/mol
The compound features a diazaspiro nonane core, which is significant for its biological activity due to the unique spatial arrangement of atoms that influences its interaction with biological targets.
Osteoclast Inhibition
Recent studies have highlighted the compound's ability to inhibit osteoclast activity, which is crucial in the context of bone resorption and osteoporosis. Osteoclasts are specialized cells responsible for bone degradation, and their overactivity can lead to conditions such as osteoporosis.
- Mechanism of Action :
-
Research Findings :
- In preclinical studies involving ovariectomized mice (a model for postmenopausal osteoporosis), treatment with derivatives of diazaspiro compounds resulted in a significant reduction in bone loss without impairing bone formation .
- The study demonstrated that specific derivatives effectively inhibited mouse and human osteoclast activities, indicating potential for therapeutic applications in osteoporosis management.
| Compound | IC50 (µM) | Effect on Osteoclasts |
|---|---|---|
| E197 | 5 | Inhibits activity |
| E202 | 10 | Moderate inhibition |
Other Biological Activities
Beyond its effects on osteoclasts, the compound may exhibit additional biological activities:
- Anticonvulsant Potential :
-
Anti-inflammatory Properties :
- Some derivatives have shown promise in modulating inflammatory pathways, although specific data on 7-benzyl derivatives remains limited.
Preclinical Models
In a study assessing the efficacy of various diazaspiro compounds on osteoclast activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
